2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol
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Overview
Description
2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is a complex organic compound that features a sulfonamide group, a methoxy group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the chlorinated aromatic ring and the sulfonamide group.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.
Automation: Automated systems to control reaction conditions precisely.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol has several scientific research applications:
Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide .
- 3-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylbenzenesulfonamide .
Uniqueness
2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is unique due to the presence of both a methoxy group and a chlorinated aromatic ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO4S2/c1-13(16,6-7-20-3)9-15-21(17,18)10-4-5-12(19-2)11(14)8-10/h4-5,8,15-16H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQWJILVHZZYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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